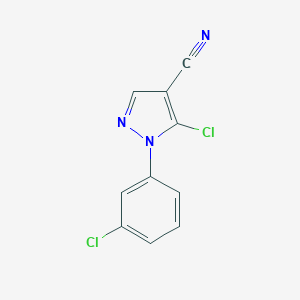

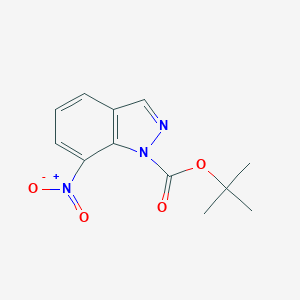

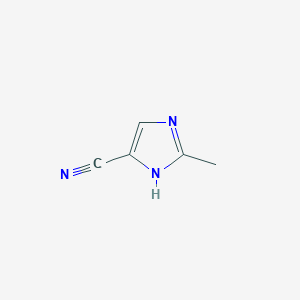

![molecular formula C7H4ClN3O B171619 6-氯吡啶并[3,2-d]嘧啶-4(3H)-酮 CAS No. 171178-33-9](/img/structure/B171619.png)

6-氯吡啶并[3,2-d]嘧啶-4(3H)-酮

描述

“6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H4ClN3O2 . It has an average mass of 197.579 Da and a monoisotopic mass of 196.999207 Da .

Synthesis Analysis

A series of 5,6-annulated 2-arylthieno pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . The synthesis involved variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno pyrimidine fragment, enlarged by additional rings of different size and substitution .Molecular Structure Analysis

The molecular structure of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” was determined using single-crystal X-ray diffraction and the optimized molecular structure was determined using density functional theory calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” include a density of 1.6±0.1 g/cm3, a boiling point of 318.8±22.0 °C at 760 mmHg, and a flash point of 176.1±7.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .科学研究应用

Antimicrobial and Antifungal Activity

- 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives have been investigated for antimicrobial properties. For instance, compounds synthesized from this chemical showed moderate antimicrobial activity, with some exhibiting significant activity against Staphylococcus aureus (Donkor et al., 1995). Another study highlighted its potential in antimalarial drug development (Colbry et al., 1984). Additionally, certain pyrido[1,2-a]pyrimidin-4-ones, related to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, were tested for antibacterial and antifungal activity, though they were found to be inactive in this regard (Ferrarini et al., 1995).

Synthesis of Novel Compounds

- New derivatives have been synthesized using 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one as a base. This includes the synthesis of Schiff bases with amino acids, showing promise as antibacterial and antitumor agents (Alwan et al., 2014). Another study focused on the efficient synthesis of thiazolopyrimidinones under microwave irradiation, indicating potential bioactive properties (Djekou et al., 2006).

Structural and Chemical Analysis

- Structural analysis and the formation of new ring systems using pyrido[2,3-d]pyrimidines, which include 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, have been explored, showcasing the chemical's versatility in creating novel molecular structures (El-Gazzar et al., 2007).

Bioactivity Research

- Some derivatives of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one have been tested for their bioactivity. For instance, certain compounds displayed moderate fungicidal and insecticidal activity, highlighting its potential in agricultural applications (Chen & Shi, 2009). The compound also plays a role in the discovery of biased sst2 agonists, relevant in medicinal chemistry (Zhao et al., 2020).

Optical and Electronic Exploration

- Research into thiopyrimidine derivatives, closely related to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, has explored their nonlinear optical (NLO) properties, which are significant in fields like medicine and nonlinear optics (Hussain et al., 2020).

安全和危害

属性

IUPAC Name |

6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAALXPGJSHTRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443012 | |

| Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

171178-33-9 | |

| Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

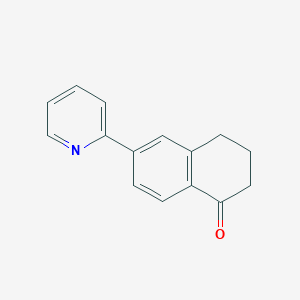

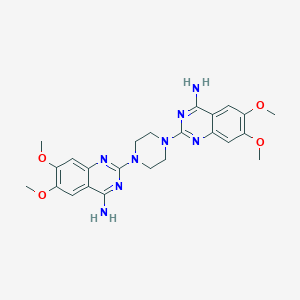

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)